8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-(2-hydroxyethyl)-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c18-8-7-17-11(19)4-3-10-12(14-9-15-13(10)17)16-5-1-2-6-16/h3-4,9,18H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVGCVJFQCIZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=CC(=O)N3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is often associated with the development of cancer.
Mode of Action
The compound acts as an inhibitor of CDKs . By binding to these kinases, it prevents their activity, thereby disrupting the cell cycle and inhibiting the proliferation of cancer cells.
Biochemical Pathways
The inhibition of CDKs affects multiple biochemical pathways. Primarily, it disrupts the cell cycle, preventing cells from progressing from the G1 phase to the S phase. This leads to cell cycle arrest and can induce apoptosis, or programmed cell death.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, leading to cell cycle arrest and potentially inducing apoptosis. This can lead to the reduction in size and number of cancerous tumors.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the compound’s metabolism and excretion. Additionally, factors such as pH and temperature can influence the compound’s stability
Biological Activity
8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyridopyrimidine family, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Target Enzymes
The primary biological target of this compound is various tyrosine kinases . These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, differentiation, and survival. The inhibition of these kinases can lead to significant therapeutic effects in cancer and other diseases characterized by aberrant kinase activity.
Mode of Action
The compound selectively inhibits the activity of tyrosine kinases such as:
- Src
- EGFR (Epidermal Growth Factor Receptor)
- Wee1 kinase
- Cyclin-dependent kinase 4 (CDK4)
- Abl kinase
By targeting these kinases, the compound can induce apoptosis (programmed cell death), inhibit cell proliferation, and reduce angiogenesis (formation of new blood vessels), which are critical processes in tumor growth and metastasis .
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. For instance:
- In vitro studies have shown that this compound can inhibit the growth of lung and pancreatic cancer cells by targeting overexpressed tyrosine kinases involved in these malignancies .
- Case studies indicate that derivatives of this compound can achieve over 90% inhibition of specific kinases like ZAP-70 and SYK, which are implicated in lymphoma .
Other Biological Activities
In addition to its anticancer effects, this compound has been studied for its potential antibacterial and antiviral properties. The structural similarities between pyridopyrimidines and nucleobases suggest that they may interact with various biological macromolecules, leading to diverse therapeutic applications .
Research Findings
Recent studies have focused on expanding the diversity at the C-4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones to enhance their biological activity. The introduction of different substituents has been shown to affect the selectivity and potency against specific tyrosine kinases. For example:
| Compound | Target Kinase | Activity (%) |
|---|---|---|
| This compound | ZAP-70 | >90% |
| Derivative A | SYK | >85% |
| Derivative B | EGFR | >75% |
These findings underscore the importance of chemical modifications in enhancing the therapeutic potential of pyridopyrimidine derivatives .
Scientific Research Applications
Pharmacological Properties
-
PI3 Kinase Inhibition :
- The compound has been identified as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. Inhibiting this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Research indicates that derivatives of pyrido[2,3-d]pyrimidinones exhibit selective inhibition against various PI3K isoforms, making them valuable for targeted cancer therapies .
-
Anticancer Activity :
- Studies have demonstrated that compounds within this structural class can effectively inhibit cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, specific derivatives have shown effectiveness against breast and lung cancer cell lines .
- The anticancer mechanism is often linked to the modulation of key signaling pathways involved in tumorigenesis.
Case Study 1: Selective PAK1 Inhibition
A recent study focused on modifying the structure of pyrido[2,3-d]pyrimidinones to enhance selectivity for p21-activated kinase 1 (PAK1). The results indicated that specific modifications led to improved binding affinity and selectivity compared to earlier compounds. This work emphasizes the importance of structural optimization in developing effective kinase inhibitors .
Case Study 2: Anticancer Efficacy
In vitro studies using human cancer cell lines showed that 8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one significantly inhibited cell proliferation at low micromolar concentrations. Mechanistic studies revealed that treatment led to increased levels of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
Comparative Data Table
| Property/Characteristic | Description |
|---|---|
| Chemical Structure | Pyrido[2,3-d]pyrimidin-7(8H)-one derivative |
| Primary Target | PI3K pathway |
| Pharmacological Activity | Anticancer activity |
| Selectivity | Selective for PAK1 and other kinases |
| Efficacy in Cancer Models | Significant inhibition of proliferation in vitro |
Q & A
Q. What are the recommended synthetic routes for 8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, and how do reaction conditions influence yield?
Synthesis typically involves condensation of aminopyrrole precursors with formic acid or phosphorus oxychloride-mediated cyclization. For example, KF/Al₂O₃-mediated methods under anhydrous conditions improve regioselectivity for pyrido[2,3-d]pyrimidinone scaffolds . Solid-phase synthesis (e.g., using formic acid reflux) simplifies purification but may require optimization of temperature and solvent ratios to achieve ≥90% yield . Substitution at the 8-position (e.g., hydroxyethyl) is introduced via alkylation or nucleophilic displacement.
Q. How should researchers validate the purity and structural integrity of this compound?
Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) coupled with mass spectrometry (ESI-MS for [M+H]+ ion verification) . NMR (¹H/¹³C) confirms substituents: the hydroxyethyl group shows characteristic δ 3.6–4.2 ppm (CH₂OH), while pyrrolidinyl protons appear as a multiplet at δ 1.8–2.5 ppm . Quantify residual solvents via GC-MS.
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
The compound is sparingly soluble in water; use DMSO (≤10 mM stock) with sonication. Stability studies (pH 7.4 buffer, 37°C) show <5% degradation over 24 hours. Store lyophilized at −20°C under argon to prevent hygroscopicity-induced hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?
Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line-specific metabolism. Mitigate by:
- Standardizing protocols (e.g., IC₅₀ determination at fixed ATP levels).
- Performing orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
- Profiling metabolites via LC-HRMS to identify active/degraded species .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies targeting the pyrrolidin-1-yl and hydroxyethyl groups?
Use a split-plot design:
- Main plot : Vary pyrrolidinyl substituents (e.g., morpholine vs. piperazine analogs).
- Subplot : Modify hydroxyethyl chain length or introduce ester prodrugs.
- Analyze using ANOVA with post-hoc Tukey tests to isolate substituent effects on activity .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Kinase profiling : Use recombinant kinase panels (e.g., DiscoverX KINOMEscan) to identify off-target effects.
- Transcriptomics : RNA-seq of treated cells (e.g., cancer lines) to map pathway enrichment (e.g., apoptosis, DNA repair).
- Molecular docking : Align with PyMOL/Glide to predict binding to ATP pockets (e.g., EGFR or CDK2) .
Q. How can researchers address the compound’s hygroscopicity during formulation studies?
Q. What strategies improve bioavailability for in vivo studies?
- Prodrug design : Convert the hydroxyethyl group to a phosphate ester (e.g., using phosphoryl chloride) for enhanced solubility.
- Pharmacokinetic profiling : Conduct cassette dosing in rodents with LC-MS/MS quantification to assess AUC and Cmax.
Data Contradiction and Validation
Q. How should researchers interpret conflicting data on metabolic stability across species?
- Use interspecies liver microsomes (human, rat, mouse) to compare phase I/II metabolism.
- Identify species-specific CYP isoforms via chemical inhibition (e.g., ketoconazole for CYP3A4).
- Validate findings with fresh hepatocyte cultures and in vivo PK/PD modeling .
Q. What statistical approaches are recommended for reconciling variability in dose-response curves?
- Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-experimental variability.
- Use bootstrap resampling to estimate confidence intervals for EC₅₀ values.
- Report variability metrics (e.g., CV%) in replicate experiments (n ≥ 4) .
Methodological Resources
- Synthetic protocols : Blass et al. (2006) for KF/Al₂O₃-mediated synthesis .
- Analytical workflows : PubChem data deposition guidelines for NMR/LC-MS .
- Biological assays : Journal of Applied Pharmaceutical Science protocols for cytotoxicity and anti-inflammatory screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
